Allamandicin
Overview
Description
Identification and Biological Activity of Allamandicin
Allamandicin is a peptide identified from the tobacco hornworm Manduca sexta, which exhibits strong inhibitory effects on juvenile hormone biosynthesis in vitro. The peptide, known as Manduca sexta allatostatin, has a unique 15-residue sequence with no similarity to other known neuropeptides from different organisms. Its synthetic forms have shown activity indistinguishable from the native peptide, with an effective dose (ED50) of approximately 2 nM. This inhibition is reversible, and the peptide also inhibits corpora allata of adult female Heliothis virescens, indicating potential cross-species activity .
Synthesis and Catalytic Activity of Allamanda Mediated Nanoparticles
A green synthesis method using allamanda flower extract has been developed to produce gold nanoparticles. The process involves the reduction of chloroauric acid (HAuCl4) solution with the extract, resulting in spherical and triangular nanoparticles ranging from 5-40 nm and 20-70 nm, respectively. Characterization through atomic force microscopy (AFM), transmission electron microscopy (TEM), and x-ray diffraction revealed a crystallite size of about 11 nm for the face-centered cubic (FCC) gold nanoparticles. These nanoparticles exhibit catalytic activity towards the reduction of H2O2, suggesting potential applications in antimicrobial studies, bio-imaging, and drug-delivery .
Total Synthesis of Allamcin and Related Iridoid Lactones
The total synthesis of the iridoid lactone allamcin, found in Allamanda neriifolia, has been achieved. The synthesis strategy includes the elaboration of a key acetoxy-aldehyde intermediate, fusion of the β-oxy-γ-butyrolactone ring system, chemo-selective vic-bishydroxylation, in situ oxidation, and cyclisation from the 1,2-diol. This synthesis also constitutes formal syntheses of plumericin and allamandin, as allamcin can be converted into these compounds. The approach demonstrates the potential for synthesizing antileukaemic iridoid lactones .
Iridoids of Apocynaceae and Minor Iridoids from Allamanda neriifolia
Research on the Apocynaceae family has led to the isolation of new iridoids, including isoallamandicin, allamcin, allamancin, and their derivatives, from the stem and leaves of Allamanda neriifolia. The structures of these compounds were determined through spectral and chemical evidence. Additionally, gardenoside and 10-dehydrogardenoside, two ordinal-type iridoids, were also obtained. These findings contribute to the understanding of the chemical diversity within the Apocynaceae family and the potential biological activities of these iridoids .
Scientific Research Applications
1. Neurological Research
Allamandicin, through its interaction with the Drosophila allatostatin receptor (AlstR), has been utilized in neuroscience research. Tan et al. (2006) demonstrated the effectiveness of the AlstR/allatostatin system in quickly and reversibly silencing mammalian neurons in vivo, including cortical and thalamic neurons in rats, ferrets, and monkeys. This method is essential for studying neural activity and behavior relationships in mammals (Tan et al., 2006).
2. Wound Healing Studies
In another study, the aqueous extract of Allamanda, which contains allamandicin, showed significant wound healing activity in rat models. Nayak et al. (2006) found that Allamanda extract promoted wound healing by increasing the rate of wound contraction, enhancing skin strength, and stimulating collagen formation. This suggests allamandicin's potential use in treating human wounds (Nayak et al., 2006).
3. Insecticidal Properties
Gan (2013) isolated allamandicin from Allamanda cathartica and found it to have significant insecticidal activities. The study demonstrated its effectiveness against Pieris rapae larvae, indicating its potential as a natural pesticide (Gan, 2013).
4. Cell Transfection and Imaging
Allamandicin-related peptides, like allatostatin, have been used in cell biology research. Biju et al. (2007) discovered that allatostatin can transfect living cells and transport quantum dots inside cells, including the nucleus. This property is significant for cell labeling and drug delivery applications (Biju et al., 2007).
5. Hormonal Synthesis in Insects and Crustaceans
Stay and Tobe (2007) explored the role of allatostatins, which are structurally related to allamandicin, in inhibiting juvenile hormone synthesis in insects and crustaceans. This research contributes to understanding the hormonal regulation in these species (Stay & Tobe, 2007).
Future Directions
While specific future directions for Allamandicin research are not mentioned in the search results, it’s generally recommended to conduct further studies on the phytochemical, pharmacological, and toxicological properties and their mechanisms of action, safety, and efficacy in the species of Allamanda cathartica .
properties
IUPAC Name |
methyl 11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYLCIMGXGYTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966167 | |
Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allamandicin | |
CAS RN |
51838-83-6 | |
Record name | Allamandicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051838836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALLAMANDICIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.